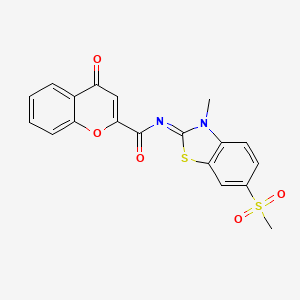

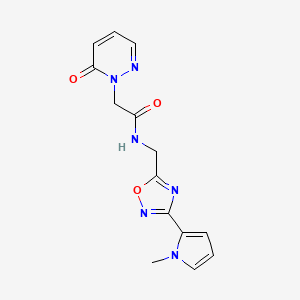

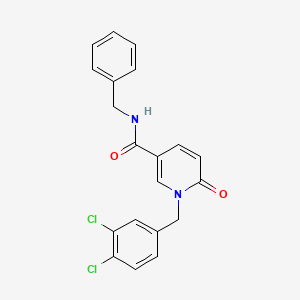

![molecular formula C15H16N2O4 B2498031 N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2,3-dimethoxybenzamide CAS No. 941966-90-1](/img/structure/B2498031.png)

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2,3-dimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of isoxazole derivatives, such as N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2,3-dimethoxybenzamide, often involves the coupling of β-oxo dithioesters, amines, and hydroxylamine . This process typically occurs in ethanol at reflux and results in 5-substituted 3-aminoisoxazoles .Molecular Structure Analysis

The molecular structure of this compound includes a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . This structure is part of the isoxazole family, which is known for its wide spectrum of biological activities and therapeutic potential .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of isoxazole derivatives often involve the generation of β-oxo thioamide intermediates . These intermediates are then used to obtain 4-aminoalkylisoxazol-3-ones from 3-allyllactams .Applications De Recherche Scientifique

- Antibacterial and Antifungal Agents Researchers have synthesized analogs similar to this compound and found promising antibacterial activity. These analogs displayed significant efficacy against bacteria such as Staphylococcus aureus and Bacillus subtilis. Additionally, compounds derived from this structure have demonstrated potential antifungal properties, highlighting their broad-spectrum antimicrobial applications.

- Drug Discovery and Medicinal Chemistry The benzo[d]thiazole moiety in this compound is frequently explored for its therapeutic potential. Scientists evaluated a series of benzo[d]thiazole-2-carboxamide derivatives as potential epidermal growth factor receptor (EGFR) inhibitors, emphasizing their importance in developing cancer therapies. Derivatives with significant in vivo inhibitory effects on tumor growth further underscore the role of benzo[d]thiazole structures in anticancer drug design.

- Carbonic Anhydrase Inhibition Isoxazole and benzothiazole derivatives, including this compound, have been identified as potent inhibitors of carbonic anhydrase isoforms. These enzymes are relevant for conditions like glaucoma and neuropathic pain. Studies highlight the efficacy of such compounds against various human carbonic anhydrase isoforms, suggesting their potential in treating diseases associated with these enzymes.

- A novel liquid crystal core unit, 5,6-dihydro-4H-cyclopenta[b]thiophene, was synthesized. Researchers studied its impact on liquid crystal mesophases and physical properties. This core unit favored the formation of columnar phases, which are crucial in liquid crystal applications .

Liquid Crystal Core Units

(Additional Research):

Hybrid Derivatives

Mécanisme D'action

While the specific mechanism of action for N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2,3-dimethoxybenzamide is not mentioned, research on similar compounds shows promising antibacterial activity. Additionally, isoxazole and benzothiazole derivatives have been identified as potent inhibitors of carbonic anhydrase isoforms, which are relevant for conditions like glaucoma and neuropathic pain.

Orientations Futures

Propriétés

IUPAC Name |

N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-2,3-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4/c1-19-12-8-4-6-10(13(12)20-2)14(18)16-15-9-5-3-7-11(9)17-21-15/h4,6,8H,3,5,7H2,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOOPUYVDAWVXNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2=C3CCCC3=NO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2,3-dimethoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

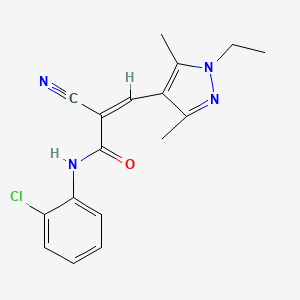

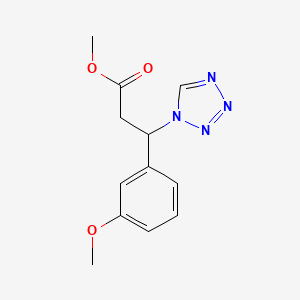

![ethyl 2-[(4-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2497948.png)

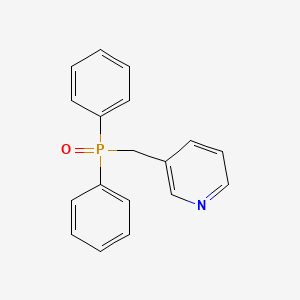

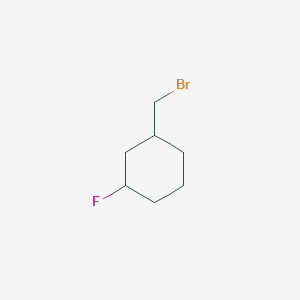

![Benzo[d][1,3]dioxol-5-yl(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone](/img/structure/B2497963.png)

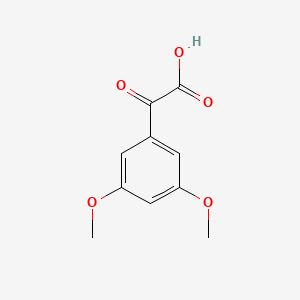

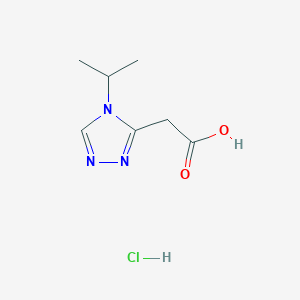

![(E)-(4-cinnamylpiperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2497968.png)